molecular formula C12H25FO6P2 B2639720 Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) CAS No. 1312032-28-2

Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate)

Cat. No.: B2639720
CAS No.: 1312032-28-2
M. Wt: 346.272
InChI Key: VEIQOXFCAGXHEN-UHFFFAOYSA-N
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Description

Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) is a chemical compound with the molecular formula C₁₂H₂₅FO₆P₂ and a molecular weight of 346.11 g/mol . This compound is characterized by the presence of a fluorine atom and two phosphonate groups, making it a valuable intermediate in various chemical reactions and applications.

Preparation Methods

The synthesis of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) can be achieved through several methods. One common synthetic route involves the reaction of tetraethyl fluoromethylenebisphosphonate with allyl bromide in the presence of cesium carbonate as a base . The reaction is typically carried out in dry dimethylformamide (DMF) under an inert atmosphere at room temperature. The product is then purified using column chromatography.

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles.

    Oxidation and Reduction: The phosphonate groups can undergo oxidation and reduction reactions, leading to the formation of different phosphorus-containing products.

    Addition Reactions: The double bond in the but-3-ene moiety allows for addition reactions with various electrophiles.

Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) has several scientific research applications:

Mechanism of Action

The mechanism of action of Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) involves its interaction with molecular targets through its phosphonate groups and fluorine atom. These interactions can lead to the inhibition of specific enzymes or the modulation of biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) can be compared with other similar compounds, such as:

The presence of the fluorine atom in Tetraethyl (1-fluorobut-3-ene-1,1-diyl)bis(phosphonate) imparts unique properties, such as increased reactivity and potential biological activity, distinguishing it from other similar compounds.

Properties

IUPAC Name

4,4-bis(diethoxyphosphoryl)-4-fluorobut-1-ene
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H25FO6P2/c1-6-11-12(13,20(14,16-7-2)17-8-3)21(15,18-9-4)19-10-5/h6H,1,7-11H2,2-5H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VEIQOXFCAGXHEN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(C(CC=C)(F)P(=O)(OCC)OCC)OCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H25FO6P2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

346.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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